molecular formula C8H11NO2 B3030900 Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide CAS No. 102625-96-7

Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide

Cat. No.: B3030900
CAS No.: 102625-96-7
M. Wt: 153.18 g/mol
InChI Key: JSQFDZRGFDNEHX-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) N-Oxides in Organic Synthesis and Advanced Materials

Pyridine N-oxides are a versatile and important class of heterocyclic compounds in the fields of organic synthesis and materials science. researchgate.net Their unique electronic and structural properties make them valuable as synthetic intermediates, allowing for the introduction of various functional groups onto the pyridine ring. semanticscholar.org In organic synthesis, they serve multiple roles: as mild and selective oxidizing agents, as Lewis bases for catalysis, and as ligands for metal complexes. researchgate.netthieme-connect.de The N-oxide functional group modifies the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution reactions compared to the parent pyridine. scripps.eduwikipedia.org Specifically, the presence of the N-O group activates the C2 and C4 positions for nucleophilic attack. wikipedia.org

Beyond their role as intermediates, pyridine N-oxides are integral to the development of advanced materials. Their ability to act as electron-pair donors makes them useful components in the formation of metal-organic frameworks (MOFs) and coordination complexes. researchgate.netontosight.ai These materials have applications in areas such as gas adsorption and light conversion technologies. researchgate.net Furthermore, the distinct properties of the N-oxide moiety have been harnessed to create functional materials with unique sensing capabilities. researchgate.net

Historical Context of Pyridine N-Oxide Chemistry and its Evolution

The study of pyridine N-oxides dates back to the early 20th century, with the first synthesis of the parent compound, Pyridine-N-oxide, reported by Jakob Meisenheimer in 1926. scripps.eduwikipedia.org The initial method involved the oxidation of pyridine using peroxybenzoic acid. wikipedia.org This discovery opened a new chapter in heterocyclic chemistry.

Early research focused on understanding the fundamental reactivity of the N-oxide group and its influence on the aromatic pyridine ring. Over the decades, the synthetic utility of pyridine N-oxides became increasingly apparent. umich.edu Chemists developed a variety of reagents for the N-oxidation of pyridines, including hydrogen peroxide in acetic acid, Caro's acid, and m-chloroperoxybenzoic acid (m-CPBA). researchgate.netumich.edu The evolution of this chemistry saw the application of pyridine N-oxides in a wide array of transformations, such as the synthesis of substituted pyridines, which are key structural motifs in many natural products, pharmaceuticals, and agrochemicals. semanticscholar.org More recent developments have focused on their use in transition-metal-catalyzed C-H functionalization reactions and as powerful, yet mild, nucleophilic oxidants. semanticscholar.orgthieme-connect.de Their role has expanded from simple synthetic intermediates to key components in complex catalytic systems and asymmetric synthesis. researchgate.net

Unique Structural Features and Electronic Characteristics of Pyridine N-Oxides

The chemical behavior of pyridine N-oxides is a direct consequence of their distinct structural and electronic features. The central feature is the semipolar N-O bond, which can be depicted through several resonance structures. thieme-connect.de These structures show a positive charge on the nitrogen atom and a negative charge on the oxygen, with the positive charge also delocalized onto the ortho (C2, C6) and para (C4) positions of the pyridine ring. thieme-connect.de

This charge distribution has several important consequences:

Dipole Moment : Pyridine N-oxides possess a significantly higher dipole moment (e.g., 4.37 D for Pyridine-N-oxide) compared to their parent pyridines (2.03 D for pyridine), making them highly polar molecules. scripps.edu

Basicity : They are much weaker bases than the corresponding pyridines. For instance, the pKa of protonated Pyridine-N-oxide is 0.8, whereas that of pyridinium (B92312) is 5.2. scripps.eduwikipedia.org This is because the oxygen atom draws electron density away from the nitrogen, making it less available to accept a proton.

Bond Parameters : The N-O bond is relatively short (around 1.28-1.34 Å), indicating a degree of double bond character. thieme-connect.dewikipedia.org The presence of the N-oxide group also influences the geometry of the pyridine ring itself. wikipedia.org

Reactivity : The electronic nature of the N-O group makes the oxygen atom nucleophilic and the C2/C4 positions of the ring electrophilic. This dual reactivity allows pyridine N-oxides to react with a wide range of both electrophiles (at the oxygen) and nucleophiles (at the ring carbons), a versatility not seen in pyridines. scripps.edu

Position of Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide within Substituted Pyridine N-Oxide Research

This compound is a specific, substituted derivative within the broader class of pyridine N-oxides. Its primary significance in chemical research appears to be as a key intermediate or a known impurity in the synthesis of proton pump inhibitors, a class of pharmaceuticals used to treat acid-related stomach conditions. rlavie.com For example, it is documented as a precursor or impurity in the manufacturing pathways of drugs like Omeprazole. rlavie.compharmaffiliates.com

The synthesis of this particular compound often involves the reaction of a precursor like 2,3-Dimethyl-4-nitropyridine-N-oxide with a methoxy-containing nucleophile under basic conditions. google.com The substituents on the ring—two methyl groups at the C2 and C3 positions and a methoxy (B1213986) group at the C4 position—precisely dictate its chemical properties and subsequent reactivity. The electron-donating nature of the methyl and methoxy groups influences the electron density of the pyridine N-oxide system, which is a critical factor in the multi-step syntheses it is a part of. Research involving this compound is therefore highly applied, focusing on optimizing reaction conditions for pharmaceutical production and for the synthesis of related biologically active molecules. google.com

Compound Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 102625-96-7 rlavie.com
Molecular Formula C₈H₁₁NO₂ rlavie.com
Appearance White solid rlavie.com
Synonyms 4-Methoxy-2,3-dimethylpyridin-1-ium-1-olate, 2,3-dimethyl-4-methoxypyridine-N-oxide rlavie.com

Table 2: Spectroscopic and Computational Data for Related Pyridine N-Oxides

CompoundMolecular FormulaMolecular Weight ( g/mol )Reference
Pyridine, 4-methoxy-, 1-oxide C₆H₇NO₂125.1253 nist.govnist.gov
4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide C₁₁H₁₇NO₃211.26 nih.gov
4-Methoxy-2,3-dimethylpyridine (B62936) C₈H₁₁NO137.18 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2,3-dimethyl-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-7(2)9(10)5-4-8(6)11-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQFDZRGFDNEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1C)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442653
Record name Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102625-96-7
Record name Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms of Pyridine, 4 Methoxy 2,3 Dimethyl , 1 Oxide

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) N-Oxide Moiety

The N-oxide functional group significantly alters the electron distribution within the pyridine ring. The oxygen atom can donate electron density into the ring via resonance, which activates the ring towards electrophilic attack, particularly at the C4 (para) and C2 (ortho) positions. almerja.combhu.ac.in Conversely, the positively charged nitrogen atom withdraws electron density from the ring, making the C2 and C4 positions electrophilic and thus susceptible to nucleophilic attack, especially after the oxygen atom has been engaged by an electrophile. almerja.comscripps.educhemtube3d.com

The oxygen atom of the N-oxide group is nucleophilic and readily reacts with electrophilic reagents such as acylating and alkylating agents. arkat-usa.orgacs.org This initial reaction is a crucial activation step for many subsequent transformations of the pyridine ring.

O-Acylation: The reaction with acylating agents, such as acetic anhydride (B1165640) or trifluoroacetic anhydride, results in the formation of an O-acyl pyridinium (B92312) salt. chemtube3d.comresearchgate.net This intermediate is highly activated and plays a central role in rearrangement reactions like the Boekelheide rearrangement. The acylation step transforms the N-oxide oxygen into a good leaving group, facilitating further reactions. chemtube3d.com

O-Alkylation: Similarly, alkylating agents can react at the N-oxygen atom. arkat-usa.org However, the reactivity of 4-methoxypyridines with alkyl iodides can be influenced by the solvent and substituents, sometimes leading to N-alkylation of the corresponding pyridone after rearrangement rather than direct O-alkylation of the N-oxide. researchgate.net

Table 1: Examples of O-Acylation and O-Alkylation of Pyridine N-Oxides

Reagent Type Specific Reagent Product Type Reference
Acylating Agent Acetic Anhydride O-Acetyl Pyridinium Intermediate wikipedia.org
Acylating Agent Trifluoroacetic Anhydride (TFAA) O-Trifluoroacetyl Pyridinium Intermediate wikipedia.org

Once the N-oxide oxygen is acylated or otherwise activated, the pyridine ring becomes highly susceptible to nucleophilic attack. The most favored positions for attack are the C2 and C4 carbons due to the electron-withdrawing effect of the activated N-oxide group. almerja.comchemtube3d.comyoutube.com

In the case of Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide, the C4 position is occupied by a methoxy (B1213986) group. Nucleophilic attack would therefore be directed primarily to the C2 position. For instance, treatment of a pyridine N-oxide with phosphorus oxychloride (POCl₃) first leads to O-phosphorylation, followed by the attack of a chloride ion at the C2 or C4 position, ultimately yielding a chloropyridine after deoxygenation. chemtube3d.comwikipedia.org The presence of the electron-donating methoxy group at C4 and methyl groups at C2 and C3 in the target molecule will influence the regioselectivity of these attacks.

Rearrangement Reactions

Pyridine N-oxides, particularly those with alkyl substituents at the C2 position, are known to undergo characteristic rearrangement reactions, often initiated by acylation of the N-oxide oxygen.

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a pi-conjugated system. In the context of pyridine N-oxides, these rearrangements can occur after the initial activation step. For example, the thermal rearrangement of 2-allyloxypyridine (B1265830) N-oxides can proceed through both scripps.edursc.org and chemtube3d.comchemtube3d.com sigmatropic pathways to yield different products. arkat-usa.orgrsc.org

A chemtube3d.comchemtube3d.com-sigmatropic rearrangement is a key step in the Boekelheide reaction (discussed below), where an intermediate ylide rearranges to form a more stable ester derivative. chemtube3d.comyoutube.com This process involves a six-membered transition state. chemtube3d.com While specific studies on sigmatropic rearrangements of this compound are not prevalent, the presence of a C2-methyl group provides the necessary structural motif for such transformations to occur.

The Boekelheide rearrangement is a specific and synthetically useful transformation of α-picoline N-oxides (pyridine N-oxides with a methyl or methylene (B1212753) group at the C2 position). wikipedia.org Since this compound possesses a C2-methyl group, it is a suitable substrate for this reaction.

Mechanism: The reaction is typically initiated by treating the N-oxide with an acid anhydride, such as acetic anhydride or trifluoroacetic anhydride (TFAA). wikipedia.org The mechanism proceeds through the following steps:

O-Acylation: The N-oxide oxygen attacks the anhydride, forming an O-acyl pyridinium intermediate. wikipedia.org

Deprotonation: A base, typically the acetate (B1210297) or trifluoroacetate (B77799) anion generated in the first step, abstracts a proton from the C2-methyl group, forming an uncharged ylide intermediate. chemtube3d.comwikipedia.org

chemtube3d.comchemtube3d.com-Sigmatropic Rearrangement: The ylide undergoes a concerted chemtube3d.comchemtube3d.com-sigmatropic rearrangement through a six-membered transition state. wikipedia.orgic.ac.uk This step results in the formation of an O-acylated pyridyl carbinol.

Hydrolysis: Subsequent hydrolysis of the resulting ester yields the corresponding 2-hydroxymethylpyridine derivative. wikipedia.org

Recent studies suggest that the mechanism may not be purely concerted and can involve stepwise processes via ion pairs or even radical intermediates, depending on the specific substrate and reaction conditions. ic.ac.uknih.govresearchgate.net

Scope: The Boekelheide rearrangement is a general reaction for 2-alkylpyridine N-oxides. The use of TFAA often allows the reaction to proceed at room temperature, whereas acetic anhydride typically requires heating. wikipedia.org This rearrangement provides a valuable method for the functionalization of the C2-methyl group, converting it into a hydroxymethyl group, which can be further transformed.

Substitution Reactions

The N-oxide functionality facilitates substitution reactions on the pyridine ring that are otherwise difficult to achieve. As mentioned, activation with reagents like POCl₃ or triphosgene (B27547) can lead to the introduction of a chlorine atom at the C2 position. chemtube3d.com This is a nucleophilic substitution process where the activated N-oxide is displaced.

For this compound, this would provide a route to 2-chloro-4-methoxy-2,3-dimethylpyridine. The resulting chloropyridine is a versatile intermediate, as the chlorine atom can be subsequently displaced by other nucleophiles in SNAr reactions.

Another important reaction is the nitration of pyridine N-oxides. The N-oxide group activates the ring towards electrophilic aromatic substitution, directing the incoming nitro group to the C4 position. bhu.ac.in However, in the target molecule, the C4 position is already substituted with a methoxy group. Nitration, if it were to occur, would likely be directed to the C6 position, influenced by the electronic effects of the existing substituents. After the substitution reaction, the N-oxide group can be removed by deoxygenation using reagents like PCl₃ or zinc dust, restoring the pyridine ring. almerja.comwikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of compounds like this compound is a plausible transformation, although specific literature on this exact molecule is scarce. Generally, the N-oxide group enhances the electrophilicity of the C2 and C4 positions, making them susceptible to nucleophilic attack. The presence of good leaving groups at these positions would facilitate SNAr reactions.

In related methoxypyridine systems, the methoxy group itself can be displaced by strong nucleophiles. For instance, the amination of methoxypyridines has been achieved using sodium hydride in the presence of lithium iodide, demonstrating that a methoxy group can act as a leaving group in nucleophilic substitution on the pyridine ring. nih.gov For this compound, a nucleophile would preferentially attack the C2 or C6 positions, which are ortho to the N-oxide. However, the presence of methyl groups at C2 and C3 may sterically hinder the approach of nucleophiles to the C2 position.

Direct C–H Arylation Reactions with Bromoarenes

The palladium-catalyzed direct C-H arylation of pyridine N-oxides is a powerful method for the formation of C-C bonds. Research has shown that pyridine N-oxides can be successfully arylated at the C2 position. In a study on the direct C-H arylation of various pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates, it was demonstrated that a 4-methoxy substituted pyridine N-oxide reacts smoothly to provide the desired 2-arylated product in good yield. rsc.org This suggests that this compound would likely undergo a similar transformation.

The reaction is typically catalyzed by a palladium salt, such as palladium(II) acetate, and proceeds via a proposed mechanism involving electrophilic palladation at the C2 position of the pyridine N-oxide. rsc.org The resulting palladium intermediate then undergoes transmetalation with the aryl source, followed by reductive elimination to yield the 2-arylpyridine N-oxide and regenerate the active palladium catalyst. rsc.org

Table 1: Plausible Direct C–H Arylation of this compound with a Bromoarene

Reactant 1Reactant 2CatalystProduct
This compoundBromoarenePd(OAc)22-Aryl-4-methoxy-2,3-dimethylpyridine 1-oxide

Note: This table represents a predicted reaction based on the reactivity of similar compounds.

Amination Reactions

The introduction of an amino group onto the pyridine ring of N-oxides is a significant transformation in medicinal chemistry. Direct amination of pyridine N-oxides at the C2 position has been achieved through various methods. One such method involves the reaction of pyridine N-oxides with activated isocyanides. However, studies have shown that electron-rich pyridine N-oxides, such as those with a 4-methoxy substituent, can result in lower yields of the aminated product. For example, the reaction of a 4-methoxy-substituted pyridine N-oxide with an isocyanide gave the corresponding 2-aminopyridine (B139424) in a low yield of 19%. nih.gov This suggests that while amination of this compound is possible, the electron-donating nature of the methoxy and methyl groups might disfavor the reaction.

Another approach to amination involves the reaction of N-oxides with amines in the presence of a phosphonium (B103445) coupling reagent in a Reissert-Henze type reaction. nih.gov The success of this reaction would likely also be influenced by the electronic and steric properties of the substituents on the pyridine ring.

Reduction and Oxidation Reactions

Chemoselective Reduction of the N-Oxide Functionality

The N-oxide group in this compound can be selectively reduced to the corresponding pyridine without affecting other functional groups. This deoxygenation is a common and crucial step in synthetic sequences utilizing pyridine N-oxides as activating groups. A variety of reagents can be employed for this purpose.

Titanium(III) chloride has been reported as a facile and easy-to-use reagent for the selective reduction of N-oxides to their corresponding amines, even in the presence of other reducible functional groups like sulfoxides. nih.gov Another effective method for the deoxygenation of heteroaromatic N-oxides is catalytic transfer hydrogenation using sodium hypophosphite as the hydrogen source in the presence of 10% palladium on carbon. researchgate.net This method is known to be selective, leaving reducible substituents such as methoxycarbonyl, bromine, and methoxy groups unaffected. researchgate.net

Table 2: Reagents for Chemoselective Reduction of the N-Oxide Functionality

ReagentConditionsProduct
Titanium(III) chloride (TiCl3)Aqueous conditionsPyridine, 4-methoxy-2,3-dimethyl-
Sodium hypophosphite (NaH2PO2) / 10% Pd/CAcetic acid, 60 °CPyridine, 4-methoxy-2,3-dimethyl-

Oxidation and Deoxygenation without Further Functionalizations

The N-oxide can be removed (deoxygenated) to yield the parent pyridine. This transformation is typically achieved using reducing agents. Besides the methods mentioned for chemoselective reduction, other reagents like phosphorus trichloride (B1173362) (PCl₃) or sulfur dioxide (SO₂) are commonly used for the deoxygenation of pyridine N-oxides. The reaction with alkanesulfonyl chlorides in the presence of triethylamine (B128534) has also been reported as a novel deoxygenation system, which is proposed to proceed via the in-situ generation of sulfur dioxide. scripps.edu

Conversely, the pyridine nitrogen of 4-methoxy-2,3-dimethylpyridine (B62936) can be oxidized to form the N-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or with methyltrioxorhenium as a catalyst. researchgate.netarkat-usa.org The oxidation enhances the reactivity of the pyridine ring for subsequent functionalization. nih.gov

Functionalization of Alkyl Substituents on the Pyridine Ring

The methyl groups at the C2 and C3 positions of this compound can be functionalized, often facilitated by the presence of the N-oxide group.

A notable reaction is the chlorination of the 2-methyl group. In a closely related compound, 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide, the 2-methyl group is selectively chlorinated using N-chlorosuccinimide (NCS) or N-chlorophthalimide in the presence of a radical initiator like dibenzoyl peroxide. This reaction proceeds via a radical mechanism to yield the 2-chloromethyl derivative.

The reaction of 3,5-dimethyl-4-methoxypyridine-1-oxide with dimethyl sulfate (B86663) has been shown to lead to methylation and subsequent hydroxylation at the 2-methyl position. This indicates that the 2-methyl group is activated for functionalization. Furthermore, the reaction of 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide with acetic anhydride leads to the formation of 2-acetoxymethyl-4-(3-methoxypropoxy)-3-methylpyridine, demonstrating another route for the functionalization of the 2-methyl group.

Table 3: Functionalization of the 2-Methyl Group on a Related Pyridine N-Oxide

Starting MaterialReagent(s)Product
4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxideN-chlorophthalimide, Dibenzoyl peroxide2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine-N-oxide
3,5-Dimethyl-4-methoxypyridine-1-oxideDimethyl sulfate3,5-Dimethyl-4-methoxy-2-hydroxymethylpyridine
4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxideAcetic anhydride2-acetoxymethyl-4-(3-methoxypropoxy)-3-methylpyridine

Ring-Opening and Skeletal Editing Transformations

Recent advancements in synthetic methodology have enabled remarkable transformations of the pyridine N-oxide scaffold itself, including ring-opening and skeletal editing, which allows for the fundamental alteration of the heterocyclic core.

The pyridine N-oxide ring can undergo cleavage under specific conditions, leading to acyclic intermediates that can be trapped or can rearrange to form new carbocyclic or heterocyclic systems. One notable pathway involves the reaction of pyridine N-oxides with sulfoxide-derived anions.

The proposed mechanism for such a transformation begins with the nucleophilic addition of a methysulfinyl carbanion to the C2 position of the pyridine N-oxide. This addition leads to a dearomatized intermediate, which can then undergo a ring-opening event to generate a sulfoxide-containing acyclic species. This open-chain intermediate is a key pivot point, from which subsequent intramolecular reactions can lead to new ring systems.

A particularly innovative application of the ring-opening of pyridine N-oxides is in skeletal editing, where a nitrogen atom of the pyridine ring is formally replaced by a carbon atom. This "nitrogen to carbon single atom swap" provides a powerful tool for molecular diversification. researchgate.net

In a recently developed methodology, pyridine N-oxides are treated with a sulfoxide (B87167) and a strong base, such as lithium hexamethyldisilazide (LiHMDS). The reaction proceeds through the aforementioned ring-opening to an acyclic sulfoxide intermediate. This intermediate then undergoes deprotonation and an intramolecular nucleophilic addition, leading to a ring-closing event that forms a new six-membered carbocyclic ring. The original nitrogen atom is ultimately eliminated, resulting in the formation of a benzene (B151609) derivative. researchgate.net

This transformation is significant as it allows for the conversion of a heteroaromatic system into a carboaromatic one, with the new carbon atom in the ring originating from the sulfoxide reagent. researchgate.netnih.gov This methodology has been shown to be applicable to a range of substituted pyridine and quinoline (B57606) N-oxides. researchgate.net

Table 3: Key Steps in the Nitrogen to Carbon Swap of Pyridine N-Oxides

StepDescriptionKey Intermediates
1. Nucleophilic AdditionAddition of a sulfoxide-derived carbanion to the C2 position of the pyridine N-oxide.Dearomatized addition product
2. Ring OpeningCleavage of the N-C bond to form an acyclic sulfoxide intermediate.Acyclic sulfoxide
3. Intramolecular CyclizationDeprotonation followed by intramolecular nucleophilic attack to form a new C-C bond.Cyclized intermediate
4. EliminationElimination of the nitrogen-containing fragment to afford the aromatic carbocycle.Benzene derivative

This skeletal editing approach represents a paradigm shift in the manipulation of heterocyclic cores and offers a novel strategy for the synthesis of complex aromatic molecules from readily available pyridine N-oxide precursors. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of Pyridine (B92270), 4-methoxy-2,3-dimethyl-, 1-oxide, providing detailed information about the hydrogen and carbon frameworks of the molecule.

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum of Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl and methoxy (B1213986) substituents. Based on the analysis of structurally related pyridine N-oxide derivatives, the chemical shifts are influenced by the electronic effects of the N-oxide functionality and the substituents on the pyridine ring. The N-oxide group generally causes a downfield shift of the ring protons compared to the parent pyridine.

The expected ¹H NMR signals are as follows: a singlet for the methoxy group protons, typically appearing in the range of 3.8-4.0 ppm. Two singlets are expected for the two methyl groups at the C-2 and C-3 positions, likely in the region of 2.2-2.6 ppm. The two aromatic protons at the C-5 and C-6 positions would appear as doublets due to coupling with each other. The H-6 proton is expected to be the most downfield-shifted aromatic proton due to its proximity to the N-oxide group, likely appearing around 8.0-8.3 ppm. The H-5 proton would likely resonate at a slightly higher field, around 6.8-7.2 ppm.

Predicted ¹H NMR Data for this compound
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃~3.9s3H
C2-CH₃~2.5s3H
C3-CH₃~2.3s3H
H-5~7.0d1H
H-6~8.2d1H

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. The chemical shifts in the ¹³C NMR spectrum of this compound are significantly influenced by the N-oxide group and the substituents. The carbons attached to the nitrogen (C-2 and C-6) and the oxygen of the N-oxide are typically deshielded and appear at lower field.

The carbon of the methoxy group is expected to resonate around 55-60 ppm. The two methyl carbons at C-2 and C-3 would likely appear in the aliphatic region, between 10-20 ppm. The aromatic carbons will have distinct chemical shifts: C-4, being attached to the electron-donating methoxy group, would be significantly shielded. Conversely, C-2 and C-6, being adjacent to the electron-withdrawing N-oxide, would be deshielded. The quaternary carbons (C-2, C-3, and C-4) will also be identifiable.

Predicted ¹³C NMR Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)
-OCH₃~57
C2-CH₃~18
C3-CH₃~12
C-2~148
C-3~128
C-4~158
C-5~115
C-6~138

Advanced 2D NMR Techniques (e.g., HMBC, COSY)

Two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.

A COSY spectrum would reveal the coupling between the H-5 and H-6 protons, showing a cross-peak between their respective signals. This would confirm their adjacent positions on the pyridine ring.

An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:

The methoxy protons (-OCH₃) showing a correlation to the C-4 carbon.

The C-2 methyl protons showing correlations to C-2 and C-3.

The C-3 methyl protons showing correlations to C-2, C-3, and C-4.

The H-5 proton showing correlations to C-3, C-4, and C-6.

The H-6 proton showing correlations to C-2, C-4, and C-5.

These correlations would provide definitive evidence for the connectivity of the substituents and the pyridine N-oxide core.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A strong absorption band is anticipated in the region of 1200-1300 cm⁻¹ corresponding to the N-O stretching vibration, which is a hallmark of pyridine N-oxides. The C-O stretching vibration of the methoxy group would likely appear as a strong band around 1030-1080 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and methoxy groups will be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch~3050-3100Medium
Aliphatic C-H Stretch~2850-2980Medium
C=C and C=N Stretch~1400-1600Strong
N-O Stretch~1200-1300Strong
C-O Stretch~1030-1080Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₁NO₂), the molecular ion peak [M]⁺ in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. The exact mass of C₈H₁₁NO₂ is 153.0790. HRMS would be able to confirm this with a high degree of precision.

Common fragmentation patterns for pyridine N-oxides in mass spectrometry include the loss of an oxygen atom ([M-16]⁺) and the loss of the substituents. For this compound, fragmentation could involve the loss of a methyl radical ([M-15]⁺) or a methoxy radical ([M-31]⁺).

Predicted Mass Spectrometry Data for this compound
IonFormulaPredicted m/z
[M]⁺C₈H₁₁NO₂⁺153.08
[M-O]⁺C₈H₁₁NO⁺137.08
[M-CH₃]⁺C₇H₈NO₂⁺138.05
[M-OCH₃]⁺C₇H₈NO⁺122.06

X-ray Crystallography and Solid-State Structural Analysis (Applicability to related N-oxides)

Crystal structures of various substituted pyridine N-oxides have been reported, revealing key structural features. The pyridine ring in these compounds is generally planar. The N-O bond length is a characteristic feature and is typically in the range of 1.28-1.35 Å. The substituents on the pyridine ring can influence the crystal packing through various intermolecular interactions such as hydrogen bonding and π-π stacking.

For this compound, if suitable crystals could be obtained, X-ray crystallography would provide precise measurements of bond lengths, bond angles, and torsion angles. This would confirm the planarity of the pyridine ring and the geometry of the substituents. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, which are crucial for understanding the solid-state properties of the compound. The presence of the methoxy and methyl groups could lead to specific packing motifs driven by weak C-H···O interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of a molecule provides valuable information about its conjugated systems and electronic transitions. For this compound, the UV-Vis spectrum is primarily defined by the electronic structure of the substituted pyridine N-oxide ring.

Detailed experimental UV-Vis spectral data for this compound is not extensively documented in publicly available literature. However, the spectrum can be reliably inferred by analyzing the spectra of closely related compounds and considering the electronic effects of its substituents. The parent structure, 4-methoxypyridine-N-oxide, serves as an excellent reference for this analysis.

The UV spectrum of pyridine N-oxide and its derivatives is characterized by an intense long-wavelength band, which is attributed to a π-π* electronic transition. mdpi.com This transition involves a significant charge transfer from the oxygen atom of the N-oxide group to the pyridine ring. mdpi.com The position and intensity of this absorption band are sensitive to the nature and position of substituents on the ring.

The introduction of a methoxy group at the 4-position, as seen in 4-methoxypyridine-N-oxide, significantly influences the spectrum. The methoxy group acts as an auxochrome, an electron-donating group that, through its +M (mesomeric) effect, extends the conjugation of the π-system. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) of the primary absorption band compared to unsubstituted pyridine N-oxide.

The further addition of two methyl groups at the 2- and 3-positions is expected to induce a minor, additional bathochromic shift. Methyl groups are weakly electron-donating (+I effect) and contribute to hyperconjugation, which can slightly modify the energy levels of the π-orbitals.

Solvent Effects:

The solvent environment can significantly alter the position of the absorption maxima in pyridine N-oxides. The primary π-π* transition band typically exhibits a hypsochromic shift (blue shift, to shorter wavelengths) as the polarity of the solvent increases. mdpi.com For instance, the absorption maximum of pyridine N-oxide shifts from 282 nm in a non-polar solvent like n-hexane to 254 nm in a polar, protic solvent like water. mdpi.com This blue shift is attributed to the stabilization of the polar ground state by polar solvents, particularly those capable of hydrogen bonding with the N-oxide oxygen atom. oup.comlibretexts.org A similar trend would be expected for this compound.

Detailed Research Findings:

While specific data for the target compound is scarce, the UV-Vis spectrum for the closely related compound, Pyridine, 4-methoxy-1-oxide , has been documented. The National Institute of Standards and Technology (NIST) provides spectral data showing a strong absorption peak around 285 nm. nist.gov This absorption is consistent with the primary π-π* charge-transfer transition characteristic of 4-substituted pyridine N-oxides. The molar absorptivity (log ε) for this peak is approximately 4.2, indicating a high-intensity, allowed transition. nist.gov

Based on this data, the spectrum for this compound is predicted to show a primary absorption band slightly red-shifted from 285 nm due to the cumulative electronic effects of the two additional methyl groups.

Interactive Data Table: UV-Vis Spectral Data for a Related Compound

The following table presents the UV-Vis absorption data for the closely related compound Pyridine, 4-methoxy-1-oxide . This data serves as a reference for understanding the spectroscopic properties of this compound.

Compound Nameλmax (nm)log εSolventTransition TypeReference
Pyridine, 4-methoxy-1-oxide~285~4.2Not Specifiedπ-π* nist.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research for their ability to provide a detailed understanding of molecular systems. These methods are applied to "Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide" to predict its electronic characteristics and geometric parameters with a high degree of accuracy.

The electronic structure of a molecule is the bedrock of its chemical behavior. For "this compound," DFT calculations are utilized to map out the electron density distribution and determine key reactivity descriptors. The presence of the N-oxide functional group, the electron-donating methoxy (B1213986) group at the 4-position, and the two methyl groups at the 2- and 3-positions collectively influence the electronic properties of the pyridine (B92270) ring.

The N-oxide group itself is a strong electron-donating group through resonance, which increases the electron density at the ortho (2- and 6-) and para (4-) positions of the pyridine ring. However, it also exhibits an inductive electron-withdrawing effect. The 4-methoxy group further donates electron density into the ring via a +M (mesomeric) effect, while the 2,3-dimethyl groups contribute through a +I (inductive) effect.

Computational studies on substituted pyridine N-oxides have shown that electron-donating substituents generally increase the energy of the Highest Occupied Molecular Orbital (HOMO) and can influence the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A higher HOMO energy suggests a greater propensity to donate electrons, indicating increased reactivity towards electrophiles. The calculated HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Reactivity descriptors derived from DFT, such as the Fukui functions, can pinpoint the most probable sites for nucleophilic and electrophilic attack. For "this compound," it is anticipated that the oxygen atom of the N-oxide group would be a primary site for electrophilic attack and protonation. The increased electron density at the ring's carbon atoms, particularly at the 2- and 6-positions, makes them susceptible to electrophilic substitution, a characteristic feature of pyridine N-oxides that facilitates functionalization. semanticscholar.org

Table 1: Predicted Electronic Properties and Reactivity Descriptors for this compound (Illustrative Data)

PropertyPredicted Value (Arbitrary Units)Implication
HOMO EnergyHighIncreased nucleophilicity and reactivity towards electrophiles.
LUMO EnergyModerateSusceptibility to nucleophilic attack, particularly after activation of the N-oxide group.
HOMO-LUMO GapModerateA balance of kinetic stability and chemical reactivity.
Electron Density on N-O OxygenHighPrimary site for electrophilic attack and coordination to Lewis acids.
Electron Density at C2/C6HighPotential sites for electrophilic substitution, influenced by the directing effect of the N-oxide group.

The three-dimensional structure of "this compound" is critical to its function and reactivity. Computational methods are employed to perform a thorough conformational analysis and to determine the most stable molecular geometry. The primary focus of such an analysis would be the orientation of the methoxy group at the 4-position relative to the pyridine ring.

Geometry optimization calculations, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would predict the bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation. For substituted pyridine N-oxides, the pyridine ring is generally planar. researchgate.net The N-O bond length is a key parameter of interest, as it reflects the strength of the dative bond and is influenced by the electronic effects of the ring substituents. Electron-donating groups, such as the methoxy and methyl groups in the target molecule, are expected to increase the electron density on the nitrogen atom, leading to a slight elongation and weakening of the N-O bond compared to unsubstituted pyridine N-oxide. researchgate.net

The conformational analysis would involve rotating the methyl group of the 4-methoxy substituent to identify the global energy minimum. It is likely that the most stable conformation will have the methyl group oriented in a way that minimizes steric hindrance with the pyridine ring.

Table 2: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)

ParameterPredicted ValueComparison with Unsubstituted Pyridine N-oxide
N-O Bond Length~1.28 ÅSlightly longer
C4-O Bond Length~1.36 ÅTypical for an aryl ether
C-N-C Angle~125°Slightly wider
Pyridine RingPlanarMaintained planarity

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for unraveling the intricate details of chemical reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most energetically favorable reaction pathways for "this compound."

For any given reaction involving "this compound," such as electrophilic substitution or rearrangement reactions, computational chemists can locate the transition state structure—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy and, consequently, the reaction rate.

Techniques like synchronous transit-guided quasi-Newton (STQN) methods are used to find transition state geometries. Once located, frequency calculations are performed to confirm that the structure corresponds to a true saddle point on the potential energy surface, characterized by a single imaginary frequency. This imaginary frequency corresponds to the vibrational mode that leads the reactants to products.

By mapping the intrinsic reaction coordinate (IRC), the minimum energy path connecting the reactants, transition state, and products can be visualized. This provides a detailed, step-by-step picture of how bond-breaking and bond-forming events occur throughout the reaction. For instance, in the reaction of the N-oxide with an electrophile, the reaction coordinate map would illustrate the approach of the electrophile to the oxygen atom, the formation of an intermediate, and any subsequent rearrangement steps.

Many reactions proceed through one or more transient intermediates. Computational modeling allows for the characterization of the structure and stability of these intermediates. For pyridine N-oxides, reactions often involve the initial formation of an adduct at the N-oxide oxygen, which then directs further transformations. scripps.edu

For "this compound," the regioselectivity of reactions, such as functionalization at the C2 or C6 position, can be investigated by comparing the activation energies for the different possible pathways. The electronic influence of the methoxy and dimethyl substituents plays a crucial role in determining this selectivity. Computational analysis can quantify these effects and predict the major product of a reaction. For example, by calculating the energies of the different intermediates and transition states leading to substitution at various ring positions, a clear rationale for the observed or predicted regioselectivity can be established.

Solvent Effects Modeling on Reaction Outcomes

Reactions are rarely carried out in the gas phase; the surrounding solvent can have a profound impact on reaction rates and equilibria. "this compound" possesses a significant dipole moment due to the polar N-O bond, making it particularly sensitive to the polarity of the solvent.

Computational models can account for solvent effects in two primary ways: through implicit solvent models (also known as continuum models) or explicit solvent models.

Explicit Solvent Models: For a more detailed understanding, particularly when specific solvent-solute interactions like hydrogen bonding are important, explicit solvent models can be used. In these simulations, a number of solvent molecules are included in the calculation along with the solute molecule. While computationally more demanding, this approach can provide a more accurate picture of the immediate chemical environment and its influence on the reaction.

By modeling reactions in different solvents, chemists can predict how changing the reaction medium will affect the outcome, aiding in the optimization of experimental conditions.

Theoretical Prediction and Correlation of Spectroscopic Properties

A comprehensive search of scientific literature and databases did not yield specific computational studies focused on the theoretical prediction and correlation of spectroscopic properties for the compound This compound .

While computational methods such as Density Functional Theory (DFT) are commonly employed to predict spectroscopic data (e.g., IR, NMR, UV-Vis) for novel compounds, and numerous studies exist for structurally related molecules, specific research findings, including detailed data tables and analyses for "this compound," are not available in the reviewed literature.

Therefore, it is not possible to present detailed research findings or interactive data tables on the theoretically predicted spectroscopic properties of this specific compound at this time.

Applications in Advanced Organic Synthesis

Role as Key Synthetic Intermediates and Building Blocks

"Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide" is a well-established and critical intermediate in the synthesis of numerous organic compounds. The pyridine (B92270) N-oxide functionality enhances the reactivity of the pyridine ring, making it susceptible to both electrophilic and nucleophilic attack. This heightened reactivity allows for the introduction of various functional groups at specific positions, which is a key strategy in the construction of more complex molecular architectures.

The presence of the methoxy (B1213986) and dimethyl groups on the pyridine ring further directs the regioselectivity of these reactions, providing chemists with precise control over the synthetic outcome. The N-oxide group can activate the methyl groups at the 2- and 3-positions for further functionalization, a critical step in the elaboration of the molecule. This strategic activation is a cornerstone of its utility as a versatile building block in multi-step syntheses.

Application in the Synthesis of Complex Heterocyclic Systems and Analogs

The structural framework of "this compound" makes it an ideal starting material for the synthesis of a variety of complex heterocyclic systems. The inherent reactivity of the pyridine N-oxide ring allows for its participation in cycloaddition reactions, which are powerful methods for constructing fused ring systems. While specific examples of this compound in diverse cycloaddition reactions are not extensively documented, the general reactivity of pyridine N-oxides suggests its potential in [4+2] and [3+2] cycloaddition reactions to form novel polycyclic heterocyclic scaffolds.

The primary documented application in this area is its role in the synthesis of benzimidazole (B57391) derivatives, which are themselves a core component of many biologically active compounds. The pyridine moiety serves as a key component that is ultimately fused or linked to other heterocyclic systems to generate molecules with intricate and functionally rich architectures.

Utility as Ligands in Transition Metal Catalysis

Pyridine N-oxides, in general, are known to act as ligands for various transition metals, binding through the oxygen atom. ontosight.ai These complexes have found applications in catalysis. The electronic properties of the pyridine ring, which can be tuned by substituents, influence the coordinating ability of the N-oxide and the catalytic activity of the resulting metal complex.

While specific studies detailing the use of "this compound" as a ligand in transition metal catalysis are not widely reported, its electron-donating methoxy and dimethyl groups would be expected to enhance the electron density on the oxygen atom, potentially leading to strong coordination to metal centers. Research on copper(II) complexes with methyl-substituted 4-nitropyridine (B72724) N-oxides has shown that the substitution pattern on the pyridine ring influences the structure and properties of the resulting metal complexes. nih.gov This suggests that "this compound" could potentially form stable and catalytically active complexes with various transition metals, such as palladium and copper, for applications in cross-coupling and oxidation reactions. utm.myresearchgate.net

Oxygen Atom Transfer Reagents in Stereoselective Organic Transformations

Pyridine N-oxides are well-known oxygen atom transfer reagents, capable of delivering their oxygen atom to a variety of substrates. This reactivity is a fundamental aspect of their chemistry and has been exploited in numerous synthetic transformations. The N-O bond is relatively weak and can be cleaved under appropriate conditions to effect the oxidation of substrates such as phosphines, sulfides, and alkenes.

The application of "this compound" in stereoselective oxygen transfer reactions is an area of potential interest. While specific examples are not prevalent in the literature, the development of chiral catalysts that can interact with the pyridine N-oxide could enable enantioselective oxidations. The steric and electronic environment around the N-oxide group, influenced by the 2,3-dimethyl and 4-methoxy substituents, could play a crucial role in the stereochemical outcome of such reactions. The general field of asymmetric oxidation using chiral catalysts and various oxidants is well-established, suggesting a potential avenue for the future application of this specific pyridine N-oxide derivative. nih.gov

Development of Chiral Pyridine Frameworks via Enantioselective Processes

The synthesis of chiral pyridine derivatives is of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules. Pyridine N-oxides can serve as precursors to chiral pyridines through enantioselective functionalization. Catalytic enantioselective N-oxidation of substituted pyridines has been described as a method to create chiral pyridine frameworks. nih.gov

Although processes starting specifically from "this compound" to generate chiral frameworks are not extensively detailed, the general strategies employed for other substituted pyridines could be applicable. These methods often involve the use of chiral catalysts to direct the addition of nucleophiles or the rearrangement of the pyridine N-oxide in an enantioselective manner. Such approaches could potentially lead to the synthesis of novel chiral ligands, catalysts, and pharmaceutical intermediates based on the 4-methoxy-2,3-dimethylpyridine (B62936) scaffold.

Precursors for Pharmaceutically Relevant Compounds (e.g., Proton Pump Inhibitor Analogues)

One of the most significant and well-documented applications of "this compound" is its role as a key precursor in the industrial synthesis of proton pump inhibitors (PPIs). PPIs are a class of drugs that reduce gastric acid production and are widely used to treat conditions like acid reflux and peptic ulcers.

Specifically, this compound is a crucial intermediate in the synthesis of Rabeprazole and analogues. The synthesis of Rabeprazole involves the reaction of 2,3-dimethyl-4-nitropyridine-N-oxide with 3-methoxypropanol to yield 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide. This intermediate, which is a derivative of the title compound, is then further functionalized at the 2-methyl position, typically through chlorination, and subsequently coupled with a benzimidazole thiol derivative to construct the final drug molecule.

The synthetic pathway to another important PPI, Omeprazole , also utilizes a closely related intermediate, 3,5-dimethyl-4-methoxypyridine-N-oxide. The general synthetic strategy highlights the importance of the substituted pyridine N-oxide core in building the final pharmacologically active compound.

The following table outlines the key synthetic transformations involving "this compound" and its derivatives in the synthesis of these important pharmaceuticals.

PrecursorReagents and ConditionsIntermediateFinal Product
2,3-Dimethyl-4-nitropyridine-N-oxide1. 3-Methoxypropanol, Base2. Functionalization of 2-methyl group4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide derivativeRabeprazole
3,5-Dimethyl-4-nitropyridine-N-oxide1. Methoxide2. Functionalization of 2-methyl group3,5-Dimethyl-4-methoxypyridine-N-oxide derivativeOmeprazole

Q & A

Q. What are the optimal synthetic routes for Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide, and how can reaction yields be improved?

  • Methodological Answer: The compound can be synthesized via nitration or sulfonylation reactions. For nitration, high-temperature conditions (near 250°C) are required due to the stability of the pyridine ring. For example, nitration of 4-methoxy-2,6-dimethylpyridine 1-oxide occurs at C(3) via conjugate acid intermediates . To improve yields:
  • Use pyridine as a solvent to stabilize intermediates (e.g., sulfonamide synthesis in achieved 34–69% yields by controlling stoichiometry and reaction time) .
  • Optimize stoichiometric ratios (e.g., 1:1 molar ratio of sulfonyl chloride to amine in ).
    Table 1: Synthesis Optimization Parameters
Reaction TypeTemperatureSolventYield RangeKey Reference
Nitration~250°C-Not reported
SulfonylationRTPyridine34–69%

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodological Answer: Use a combination of:
  • NMR Spectroscopy : Analyze methoxy (δ ~3.8–4.0 ppm) and methyl group signals (δ ~2.1–2.5 ppm) in 1^1H NMR, as seen in sulfonamide derivatives .
  • HRMS : Confirm molecular ion peaks (e.g., [MH+^+] for sulfonamides in had <1 ppm error) .
  • X-ray Crystallography : Resolve ambiguities in substitution patterns, though this requires high-purity crystals.

Q. What purification techniques are recommended for this compound?

  • Methodological Answer:
  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients for polar derivatives.
  • Recrystallization : Employ ethanol or dichloromethane/hexane mixtures, as demonstrated in sulfonamide purification .
  • Low-Temperature Storage : Store intermediates at 0–6°C to prevent decomposition (e.g., 4-methoxy-2,5-dimethylbenzaldehyde in ) .

Advanced Research Questions

Q. How does the methoxy group at the 4-position influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer: The methoxy group acts as an electron-donating substituent, directing electrophiles to specific positions. For example:
  • In nitration, 4-methoxy-2,6-dimethylpyridine 1-oxide reacts at C(3) due to conjugate acid stabilization, whereas 3,5-dimethoxy derivatives substitute at C(2) .
  • Computational studies (e.g., DFT) can map charge distribution to predict regioselectivity. highlights donor-acceptor interactions in pyridine-metal systems, which can be adapted here .

Q. What computational strategies are suitable for studying electronic interactions of this compound in catalytic systems?

  • Methodological Answer:
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, used DFT to confirm charge-sharing between pyridine rings and metal surfaces .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., pyridine solvent stabilization in sulfonamide synthesis) .
    Table 2: Key DFT Parameters for Pyridine Derivatives
PropertyValue/DescriptionReference
HOMO Energy (eV)-5.2 to -6.1 (varies with substituents)
Charge Transfer CapacityHigh at C(3) and C(5) positions

Q. How can contradictions in literature data on substituent effects be resolved?

  • Methodological Answer:
  • Systematic Variation : Compare derivatives with controlled substituent changes (e.g., 4-methoxy vs. 2-methoxy pyridines in ) .
  • Kinetic Studies : Measure reaction rates under identical conditions. notes ambiguities in nitration kinetics for 3,5-dimethoxy derivatives, requiring temperature-dependent rate analysis .
  • Cross-Validation : Use multiple analytical techniques (e.g., NMR, HRMS, XRD) to confirm structural assignments, as discrepancies often arise from impure samples or mischaracterization.

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Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide
Reactant of Route 2
Reactant of Route 2
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.